Wnt Pathway Inhibitory Potency: Target Compound vs. Des-Chloro Analog
In the patent-defined Wnt luciferase reporter assay, the target compound exhibits an IC50 of 0.82 µM, while the des-chloro analog N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide shows an IC50 of 3.4 µM, representing a 4.1-fold improvement in potency conferred by the 3-chloro substituent [1].
| Evidence Dimension | Wnt pathway inhibition (luciferase reporter assay) |
|---|---|
| Target Compound Data | IC50 = 0.82 µM |
| Comparator Or Baseline | Des-chloro analog (no 3-Cl on benzamide): IC50 = 3.4 µM |
| Quantified Difference | 4.1-fold greater potency |
| Conditions | HEK293T cells, Wnt3a-stimulated, 24 h treatment |
Why This Matters
The 4.1-fold potency difference demonstrates that the 3-chloro group is not a silent spectator but a critical pharmacophoric element; procurement of the des-chloro analog would fail to deliver the same Wnt inhibitory window in cell-based screens.
- [1] WO2016131808A1 – 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signalling pathway. Table 3, compound examples. View Source
